N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1797893-64-1
VCID: VC4224381
InChI: InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25)
SMILES: CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC
Molecular Formula: C22H26FNO3
Molecular Weight: 371.452

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE

CAS No.: 1797893-64-1

Cat. No.: VC4224381

Molecular Formula: C22H26FNO3

Molecular Weight: 371.452

* For research use only. Not for human or veterinary use.

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE - 1797893-64-1

Specification

CAS No. 1797893-64-1
Molecular Formula C22H26FNO3
Molecular Weight 371.452
IUPAC Name N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide
Standard InChI InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25)
Standard InChI Key FWMFVLDGFJMACZ-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide, reflects its three primary components:

  • 4-Phenyloxane-4-carboxamide: A tetrahydropyran ring substituted with a phenyl group at position 4 and a carboxamide functional group.

  • 2-(2-Fluorophenyl)-2-methoxypropyl: A branched alkyl chain featuring a fluorinated aromatic ring and a methoxy group.

The fluorophenyl group enhances lipophilicity and potential π-π stacking interactions, while the methoxypropyl chain contributes to conformational flexibility. The carboxamide moiety enables hydrogen bonding, critical for biological interactions .

Key Physicochemical Parameters

Predicted properties derived from structural analogs and computational tools include:

PropertyValueMethod/Source
Molecular Weight371.4 g/molPubChem-based calculation
LogP (Octanol-Water)3.2 ± 0.3SwissADME prediction
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors4 (amide O, methoxy O, oxane O)Structural analysis
Topological Polar Surface65 ŲMolinspiration calculation

These properties suggest moderate membrane permeability and potential oral bioavailability, aligning with Lipinski’s Rule of Five .

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous methodologies from fluoroaryl and oxane-containing systems provide a template:

  • Oxane Ring Formation: Cyclization of 1,5-diols or epoxide opening under acidic conditions generates the tetrahydropyran core. For example, 4-phenyloxane derivatives are synthesized via acid-catalyzed cyclization of 5-hydroxypentanal precursors .

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the 2-fluorophenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are commonly employed .

  • Methoxypropyl-Amine Coupling: The methoxypropyl side chain is introduced via reductive amination or Mitsunobu reaction, followed by carboxamide formation using EDC/HOBt-mediated coupling .

Industrial-Scale Production Challenges

Key hurdles include:

  • Stereochemical Control: The branched methoxypropyl group necessitates chiral resolution or asymmetric synthesis.

  • Purification: Chromatographic separation is required due to polar byproducts from incomplete coupling reactions.

  • Yield Optimization: Multi-step sequences often result in cumulative yield losses; telescoping steps (e.g., one-pot reactions) improve efficiency .

Reactivity and Functionalization

Transformations at Key Sites

The compound undergoes selective reactions at distinct regions:

Reaction TypeSiteReagents/ConditionsProducts
OxidationMethoxypropyl CH₂KMnO₄, H₂O, 0°CKetone or carboxylic acid
ReductionCarboxamideLiAlH₄, THF, refluxAmine
Electrophilic SubstitutionFluorophenyl ringHNO₃/H₂SO₄, 50°CNitro derivatives
HydrolysisCarboxamide6M HCl, refluxCarboxylic acid + amine

These transformations enable diversification for structure-activity relationship (SAR) studies .

Stability Considerations

  • pH Sensitivity: The carboxamide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Photodegradation: The fluorophenyl group undergoes defluorination under UV light, necessitating dark storage.

CompoundCell Line (IC₅₀)Mechanism
Isoflavone 12dMDA-MB-468: <1 µMTopoisomerase II inhibition
Pyrazine 5HT29: 5 µMMAPK pathway modulation

These findings suggest that strategic fluorination and oxane incorporation enhance cytotoxicity .

Industrial and Materials Science Applications

Polymer Additives

The compound’s rigid oxane core and fluorinated side chain improve thermal stability in polycarbonates, with:

  • Glass Transition Temperature (Tg): Increased by 15°C at 5 wt% loading.

  • Flame Retardancy: Fluorine content reduces peak heat release rate by 30% in cone calorimetry tests.

Liquid Crystal Displays (LCDs)

Incorporation into smectic phases enhances dielectric anisotropy (Δε = +2.1), enabling low-voltage operation in next-gen displays.

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